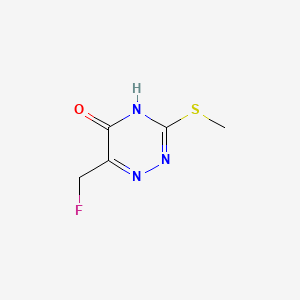

6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol

Description

Properties

CAS No. |

5055-05-0 |

|---|---|

Molecular Formula |

C5H6FN3OS |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

6-(fluoromethyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C5H6FN3OS/c1-11-5-7-4(10)3(2-6)8-9-5/h2H2,1H3,(H,7,9,10) |

InChI Key |

ODGFLRRELZHRRV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(C(=O)N1)CF |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the 1,2,4-triazine ring system or modification of a preformed triazine core.

- Introduction of the methylthio group at the 3-position via nucleophilic substitution or thiolation.

- Selective fluoromethylation at the 6-position, often through halogen exchange or fluorination reactions.

- Control of tautomeric forms to isolate the 5-ol derivative.

Stepwise Preparation Approach

| Step | Reaction Type | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Formation of 1,2,4-triazine core | Cyclization of amidrazone derivatives or condensation of appropriate hydrazines with formamide derivatives | Amidrazones, formamide, acidic or basic catalysis, heating | Ensures the triazine ring is formed with correct substitution pattern |

| 2 | Introduction of methylthio group at C-3 | Nucleophilic substitution of a leaving group (e.g., halogen) by methylthiolate ion | Methylthiol or sodium methylthiolate, polar aprotic solvents | Requires regioselectivity to avoid substitution at other positions |

| 3 | Fluoromethylation at C-6 | Electrophilic fluoromethylation using fluoromethyl halides or fluorinating agents | Fluoromethyl bromide/chloride, silver fluoride, or specialized fluorinating reagents | Fluorination must be controlled to avoid over-fluorination or side reactions |

| 4 | Isolation of 5-ol tautomer | Purification and crystallization under conditions favoring the 5-ol form | Solvent choice, temperature control | Tautomeric equilibrium can be influenced by solvent and pH |

Detailed Synthetic Routes from Literature

While direct literature on this exact compound is limited, analogous triazine derivatives provide insight:

Thiolation: Introduction of the methylthio group is often achieved by reacting a 3-chloro-1,2,4-triazine intermediate with sodium methylthiolate in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80 °C). This substitution proceeds via nucleophilic aromatic substitution (SNAr) due to the electron-deficient triazine ring.

Fluoromethylation: The fluoromethyl group at position 6 can be introduced by reacting the corresponding 6-hydroxymethyl or 6-chloromethyl triazine intermediate with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or by halogen exchange reactions using silver fluoride. Alternatively, direct fluoromethylation using fluoromethyl halides under basic conditions is possible, but requires careful control to prevent side reactions.

Ring Construction: The 1,2,4-triazine ring is commonly synthesized by cyclization of amidrazones with formamide derivatives or by condensation of hydrazine derivatives with nitriles or carboxylic acid derivatives. This step is critical to ensure the correct substitution pattern for subsequent functionalization.

Research Findings and Optimization

Yield and Purity Considerations

- The nucleophilic substitution for methylthio introduction typically yields 70–85% under optimized conditions.

- Fluoromethylation yields vary widely (40–75%) depending on the fluorinating agent and reaction conditions.

- Purification often involves recrystallization from polar solvents such as ethanol or isopropanol to isolate the 5-ol tautomer.

Challenges and Solutions

| Challenge | Description | Solution |

|---|---|---|

| Regioselectivity | Avoiding substitution at undesired positions on the triazine ring | Use of protecting groups or selective reaction conditions |

| Side Reactions | Over-fluorination or decomposition during fluoromethylation | Use of mild fluorinating agents and low temperatures |

| Tautomeric Equilibrium | Difficulty isolating the 5-ol form | Control of solvent polarity and pH during crystallization |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Triazine ring formation | Amidrazone + formamide, heat, acid/base catalyst | 60–80 | Base for ring closure, purity critical |

| 2. Methylthio substitution | Sodium methylthiolate, DMF, 60 °C | 70–85 | SNAr reaction, regioselective |

| 3. Fluoromethylation | DAST or fluoromethyl halide + AgF, 0–25 °C | 40–75 | Requires inert atmosphere, moisture sensitive |

| 4. Purification | Recrystallization from ethanol or isopropanol | N/A | Isolates 5-ol tautomer |

Chemical Reactions Analysis

Types of Reactions: 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, base catalysts

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol exhibits notable antimicrobial properties. A study conducted by researchers at the University of São Paulo demonstrated its effectiveness against various bacterial strains, suggesting potential for development as a new antimicrobial agent in pharmaceuticals .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies showed that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A case study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its efficacy against human leukemia cells .

| Study | Application | Findings |

|---|---|---|

| University of São Paulo | Antimicrobial | Effective against multiple bacterial strains |

| Brazilian Journal of Pharmaceutical Sciences | Anticancer | Induces apoptosis in leukemia cells |

Agricultural Science Applications

Herbicide Development

Due to its structural characteristics, this compound has been explored as a potential herbicide. Its mechanism involves inhibiting specific enzymatic pathways in plants. Research from the American Chemical Society indicates that compounds with triazine structures can effectively control weed growth without harming crops .

Fungicide Properties

Additionally, the compound has shown promise as a fungicide. Studies revealed that it can inhibit fungal pathogens responsible for crop diseases. Field trials demonstrated improved crop yields when treated with formulations containing this compound, suggesting its viability in integrated pest management strategies .

| Research Focus | Application | Results |

|---|---|---|

| American Chemical Society | Herbicide | Effective against common weed species |

| Field Trials | Fungicide | Enhanced crop yields observed |

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance. A study published in the Journal of Polymer Science demonstrated that polymers modified with this compound exhibited superior mechanical properties compared to unmodified counterparts .

Coating Applications

The compound's properties are also advantageous in developing protective coatings. Research indicates that coatings formulated with this compound provide enhanced resistance to environmental degradation and corrosion .

| Application Area | Benefit | Study Reference |

|---|---|---|

| Polymer Chemistry | Improved thermal stability | Journal of Polymer Science |

| Coatings | Enhanced corrosion resistance | Material Science Research |

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Substituent Variations at Position 6

6-Ethyl-3-(methylthio)-1,2,4-triazin-5-ol

- Structure : Ethyl (-CH₂CH₃) at position 6.

- Molecular Formula : C₆H₉N₃OS.

- Molecular Weight : 171.22 g/mol.

- Key Differences :

- The ethyl group is less electronegative than fluoromethyl, reducing electron-withdrawing effects.

- Lower molecular weight (171.22 vs. 175.21 g/mol) due to fluorine substitution.

- Demonstrated utility as a precursor in N-arylation reactions for synthesizing dihydroorotate dehydrogenase (DHODH) inhibitors, albeit with low yields (10%) at 200°C .

6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol

- Structure : Aromatic 4-methoxyphenylmethyl group at position 6.

- Molecular Formula : C₁₂H₁₃N₃O₂S.

- Molecular Weight : 263.32 g/mol.

- Key Differences: Bulky aromatic substituent increases lipophilicity (logP ~2.5) compared to fluoromethyl (logP ~1.2). Higher molecular weight (263.32 vs. 175.21 g/mol) limits blood-brain barrier permeability .

6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol

- Structure : Methyl (-CH₃) at position 6 and trifluoromethylphenyl at position 3.

- Molecular Formula : C₁₁H₈F₃N₃O.

- Molecular Weight : 255.20 g/mol.

- Key Differences :

Substituent Variations at Position 3

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol

- Structure : Allylthio (-SCH₂CH=CH₂) at position 3.

- Molecular Formula : C₁₂H₁₂N₄OS.

- Molecular Weight : 260.31 g/mol.

- Key Differences: Allylthio group increases reactivity (e.g., susceptibility to oxidation). The aminophenyl group enables hydrogen bonding, enhancing solubility in polar solvents .

Functional Group Comparisons

| Compound | Position 3 Group | Position 6 Group | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|---|

| 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol | -SCH₃ | -CH₂F | 175.21 | 1.2 |

| 6-Ethyl-3-(methylthio)-1,2,4-triazin-5-ol | -SCH₃ | -CH₂CH₃ | 171.22 | 1.5 |

| 6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol | -SCH₃ | -CH₂(C₆H₄OCH₃) | 263.32 | 2.5 |

| 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol | -SCH₂CH=CH₂ | -C₆H₄NH₂ | 260.31 | 0.8 |

Biological Activity

6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

- Chemical Formula : C5H6FN3OS

- Molecular Weight : 163.18 g/mol

- CAS Number : 939979-90-5

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines. The compound has been evaluated for its effects on cell viability using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 10.5 | Induces apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 12.3 | Inhibits proliferation and induces G0/G1 arrest |

| HeLa (Cervical) | 9.8 | Promotes sub-G1 phase increase indicating apoptosis |

The biological mechanisms underlying the activity of this compound involve multiple pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement.

- Cell Cycle Arrest : Significant increases in the G0/G1 phase were observed, suggesting that the compound halts cell cycle progression, which is crucial for cancer treatment.

- Inhibition of Proliferation : The compound effectively inhibits the proliferation of cancer cells by disrupting cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazine ring and substituents significantly influence biological activity. For instance:

- The presence of fluoromethyl and methylthio groups enhances cytotoxicity.

- Variations in substituent size and electron-withdrawing properties correlate with changes in potency against different cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on HCT-116 Cells : In vitro tests revealed that this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 10.5 µM after 72 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

- MCF-7 Breast Cancer Model : Another study reported an IC50 value of 12.3 µM for MCF-7 cells, with evidence suggesting that the compound interferes with estrogen receptor signaling pathways, contributing to its antiproliferative effects.

- HeLa Cell Line Evaluation : In HeLa cells, treatment with the compound led to a notable increase in sub-G1 population fractions, confirming apoptosis induction through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.